molecular formula C30H61NO7Si B13840877 Alpha-Galactosyl-3-(t-butyldimethylsilyl) erythro-Sphingosine

Alpha-Galactosyl-3-(t-butyldimethylsilyl) erythro-Sphingosine

Cat. No.: B13840877
M. Wt: 575.9 g/mol
InChI Key: QZWLHLCHICYAHX-ADRJBETJSA-N
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Description

Alpha-Galactosyl-3-(t-butyldimethylsilyl) erythro-Sphingosine is a synthetic derivative of sphingosine, a type of sphingolipid. Sphingolipids are essential components of cell membranes and play crucial roles in cellular signaling and structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Alpha-Galactosyl-3-(t-butyldimethylsilyl) erythro-Sphingosine involves multiple steps, starting from the basic sphingosine structure. The process typically includes:

    Protection of the hydroxyl groups: The hydroxyl groups of sphingosine are protected using t-butyldimethylsilyl chloride (TBDMS-Cl) to prevent unwanted reactions.

    Glycosylation: The protected sphingosine is then subjected to glycosylation with a galactose derivative to introduce the alpha-galactosyl group.

    Deprotection: The final step involves the removal of the t-butyldimethylsilyl protecting groups to yield the desired compound.

Industrial Production Methods

While the detailed industrial production methods are proprietary, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and catalysts, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Alpha-Galactosyl-3-(t-butyldimethylsilyl) erythro-Sphingosine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Substitution reactions allow for the replacement of specific atoms or groups within the molecule with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Alpha-Galactosyl-3-(t-butyldimethylsilyl) erythro-Sphingosine has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound to study sphingolipid chemistry and to develop new synthetic methodologies.

    Biology: The compound is employed in studies of cell membrane structure and function, as well as in investigations of cellular signaling pathways.

    Medicine: Research into its potential therapeutic applications includes its role in modulating immune responses and its anti-tumor activity.

    Industry: It is used in the development of new materials and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of Alpha-Galactosyl-3-(t-butyldimethylsilyl) erythro-Sphingosine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound interacts with protein kinase C (PKC) and hormone receptors, modulating their activity.

    Pathways Involved: It influences signaling pathways related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Sphingosine: The parent compound, which lacks the alpha-galactosyl and t-butyldimethylsilyl groups.

    Galactosylceramides: Compounds with a similar galactosyl group but different lipid backbones.

    Other Sphingolipids: Such as ceramides and sphingomyelins, which have different head groups and functions.

Uniqueness

Alpha-Galactosyl-3-(t-butyldimethylsilyl) erythro-Sphingosine is unique due to its specific structural modifications, which confer distinct biological activities and research applications. Its ability to modulate PKC activity and hormone receptor function sets it apart from other sphingolipids .

Properties

Molecular Formula

C30H61NO7Si

Molecular Weight

575.9 g/mol

IUPAC Name

(2S,3R,4S,5R,6R)-2-[(E,2S,3R)-2-amino-3-[tert-butyl(dimethyl)silyl]oxyoctadec-4-enoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C30H61NO7Si/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24(38-39(5,6)30(2,3)4)23(31)22-36-29-28(35)27(34)26(33)25(21-32)37-29/h19-20,23-29,32-35H,7-18,21-22,31H2,1-6H3/b20-19+/t23-,24+,25+,26-,27-,28+,29-/m0/s1

InChI Key

QZWLHLCHICYAHX-ADRJBETJSA-N

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)N)O[Si](C)(C)C(C)(C)C

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)N)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

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